molecular formula C24H25N9O2 B13881243 2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide

2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide

Cat. No.: B13881243
M. Wt: 471.5 g/mol
InChI Key: WEYVHPSRBAPPNZ-UHFFFAOYSA-N
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Description

2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include diisopropylethylamine, trimethoxy aniline, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to bind selectively to these targets, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and selectivity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H25N9O2

Molecular Weight

471.5 g/mol

IUPAC Name

2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide

InChI

InChI=1S/C24H25N9O2/c1-15(34)32-8-10-33(11-9-32)19-6-4-17(5-7-19)29-24-26-14-20(22(25)35)23(30-24)28-18-3-2-16-13-27-31-21(16)12-18/h2-7,12-14H,8-11H2,1H3,(H2,25,35)(H,27,31)(H2,26,28,29,30)

InChI Key

WEYVHPSRBAPPNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC5=C(C=C4)C=NN5)C(=O)N

Origin of Product

United States

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